2-(1-azepanyl)propanoic acid hydrochloride

Chemical Synthesis Compound Management Solubility

This alpha-(2-azepanyl)propanoic acid HCl salt is a conformationally constrained building block for CNS-targeted medicinal chemistry, peptide synthesis, and bioconjugation. Unlike the 3-substituted (beta) isomer, the alpha-carbon substitution delivers distinct 3D geometry and ligand-receptor interaction profiles. The hydrochloride form ensures solid-state handling ease and enhanced aqueous solubility versus the free base. With a lower XLogP3 (-0.8) than piperidine analogs (0.3), this compound offers improved metabolic stability and reduced off-target binding—ideal for lead optimization in neurological programs. The seven-membered azepane ring provides conformational flexibility for optimizing payload-to-target distance in ADC linker design.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 90949-96-5
Cat. No. B6144403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-azepanyl)propanoic acid hydrochloride
CAS90949-96-5
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCCCC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H
InChIKeyGROYAMNQYOLMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1-Azepanyl)propanoic acid hydrochloride (CAS 90949-96-5) as a Research Intermediate


2-(1-Azepanyl)propanoic acid hydrochloride (CAS 90949-96-5) is a research chemical intermediate with the molecular formula C9H18ClNO2 and a molecular weight of approximately 207.70 g/mol . It is the hydrochloride salt of 2-(azepan-1-yl)propanoic acid, a compound that features an alpha-substituted propanoic acid backbone with a saturated seven-membered nitrogen-containing ring (azepane) [1]. This compound is classified as a building block for chemical synthesis and medicinal chemistry research, valued for its structural versatility as a scaffold .

Why 2-(1-Azepanyl)propanoic acid hydrochloride Cannot Be Interchanged with Common Analogs


The substitution of 2-(1-azepanyl)propanoic acid hydrochloride with structurally similar compounds—such as its 3-substituted isomer, its free base form, or piperidine-based analogs—is not advisable without requalification. The specific position of the azepane ring on the alpha-carbon (2-position) versus the beta-carbon (3-position) directly impacts the molecule's 3D conformation and potential interactions with biological targets . Furthermore, the hydrochloride salt form offers distinct physical properties, including a defined solid-state handling advantage and altered aqueous solubility compared to the free base . The seven-membered azepane ring also exhibits different conformational flexibility and lipophilicity compared to more common six-membered rings like piperidine, which can significantly influence downstream biological activity and synthetic utility [1].

Quantitative Differentiation Guide for 2-(1-Azepanyl)propanoic acid hydrochloride (CAS 90949-96-5)


Salt Form vs. Free Base: Impact on Physical State and Handling

The hydrochloride salt of 2-(1-azepanyl)propanoic acid (CAS 90949-96-5) is a solid at room temperature, which facilitates accurate weighing and handling in laboratory settings. In contrast, the free base (CAS 302914-01-8) is often supplied as an oil or low-melting solid, which can present challenges for precise dispensing and long-term storage stability . The computed partition coefficient (XLogP3-AA) for the free base is -0.8, indicating high hydrophilicity, but the salt form further enhances aqueous solubility, a critical factor for many biological assays [1].

Chemical Synthesis Compound Management Solubility

Alpha- vs. Beta-Substitution: Differentiating from 3-(1-Azepanyl)propanoic acid hydrochloride

The target compound features the azepane ring at the alpha-carbon (2-position) of the propanoic acid chain, whereas a common isomer, 3-(1-azepanyl)propanoic acid hydrochloride (CAS 136671-92-6), has the substitution at the beta-carbon (3-position) . This positional difference results in a change in the molecule's rotatable bond count and overall 3D geometry. The alpha-substituted target compound has a computed topological polar surface area (TPSA) of 40.5 Ų, while the beta-substituted isomer has a TPSA of 49.3 Ų, indicating a quantifiable difference in polarity and potential for hydrogen bonding [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Seven-Membered vs. Six-Membered Ring: Azepane vs. Piperidine Scaffold Comparison

The seven-membered azepane ring in the target compound provides a distinct conformational profile compared to the more common six-membered piperidine ring found in analogs like 2-(piperidin-1-yl)propanoic acid hydrochloride (CAS 69181-71-1) . While a piperidine ring is relatively rigid, azepane rings are known for their increased conformational flexibility and ability to adopt multiple low-energy conformations [1]. This flexibility can lead to unique binding interactions with biological targets. The difference in ring size also affects the compound's lipophilicity; the target compound's free base has an XLogP3-AA of -0.8, whereas the piperidine analog's free base has a calculated XLogP3 of 0.3, indicating the azepane derivative is more hydrophilic [2].

Drug Discovery Conformational Analysis Scaffold Hopping

Recommended Applications for 2-(1-Azepanyl)propanoic acid hydrochloride Based on Differentiation Evidence


Synthesis of Conformationally Constrained Peptidomimetics

The rigid yet flexible seven-membered azepane ring at the alpha-carbon makes this compound an ideal building block for introducing conformational constraints into peptide chains [1]. Its solid hydrochloride salt form simplifies handling during solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions, and its distinct TPSA value (40.5 Ų) compared to beta-substituted isomers allows for more predictable control over the final product's physicochemical properties [2].

Scaffold for CNS Drug Discovery Programs

Azepane-containing scaffolds are increasingly valued in medicinal chemistry, particularly for central nervous system (CNS) targets [1]. The target compound's lower lipophilicity (XLogP3 = -0.8) compared to piperidine analogs (XLogP3 = 0.3) suggests it may offer improved metabolic stability and reduced off-target binding, making it a compelling alternative core for lead optimization in programs targeting neurological disorders [2].

Development of Novel Linker Systems for Bioconjugation

The combination of an alpha-carboxylic acid handle for conjugation and a seven-membered heterocycle for modulating linker properties is a key advantage. The hydrochloride salt ensures good initial solubility in aqueous buffers commonly used for bioconjugation, while the azepane ring's conformational flexibility can help optimize the distance and orientation between payloads and targeting moieties, potentially improving the efficacy of antibody-drug conjugates (ADCs) or other targeted therapeutics .

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